

A Researcher's Guide: Evaluating SR-717 Against Other Commercial STING Activators

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Compound of Interest		
Compound Name:	SR-717	
Cat. No.:	B15607652	Get Quote

The activation of the Stimulator of Interferon Genes (STING) pathway is a cornerstone of modern immunotherapy research, bridging innate and adaptive immunity to combat malignancies and infections. The development of synthetic STING agonists aims to harness this pathway, but early-generation cyclic dinucleotide (CDN) activators have faced limitations in metabolic stability and systemic delivery. **SR-717** has emerged as a potent, non-nucleotide STING agonist designed to overcome these challenges. This guide provides an objective, data-driven comparison of **SR-717** with other commercially available STING activators to inform researcher selection.

Comparative Analysis of STING Activators

SR-717 is a non-nucleotide small molecule that functions as a direct mimetic of the endogenous STING ligand 2',3'-cGAMP.[1][2][3] Unlike many synthetic agonists, it induces the same "closed" conformation of the STING protein, a critical step in pathway activation.[2][3][4] This contrasts with other potent non-nucleotide agonists like diABZI, which stabilize an "open" conformation of STING.[5] The primary advantages of SR-717 lie in its systemic activity and broad efficacy across various species and STING alleles, positioning it as a valuable tool for preclinical in vivo studies.[2][3]

The following table summarizes key performance metrics for **SR-717** and its main commercial alternatives.



Feature	SR-717	diABZI	MSA-2	2',3'-cGAMP (Endogeno us)	ADU-S100 (CDN Analog)
Compound Class	Non- Nucleotide, cGAMP Mimetic	Non- Nucleotide, Amidobenzim idazole	Non- Nucleotide	Cyclic Dinucleotide (CDN)	Synthetic CDN
Mechanism	Induces "closed" STING conformation[3][5]	Induces "open" STING conformation[5]	Induces "closed" STING conformation[5]	Endogenous ligand, induces "closed" conformation[5]	STING Agonist[6]
Potency (Human)	EC50: ~2.1 μM (ISG- THP1 cells) [1][7]	EC50: ~130 nM (IFN-β induction)[8]	EC50: ~8.3 μΜ (WT STING)[9]	High-affinity natural ligand[9]	In clinical development[
Systemic Activity	Yes, demonstrated antitumor activity via intraperitonea I and intravenous routes[4][7] [11]	Yes, demonstrated activity via intravenous injection[5][8]	Yes, orally bioavailable[5][6][9]	Limited by poor stability and cell permeability[Designed for intratumoral injection[12]
In Vivo Efficacy	Inhibits tumor growth and prolongs survival in mouse models[4][13]	Induces durable antitumor effect and complete tumor regression in mice[5]	Induces tumor regression and synergizes with anti-PD-	Benchmark for in vivo studies, but requires delivery vehicles	Showed modest results in early clinical trials[10]

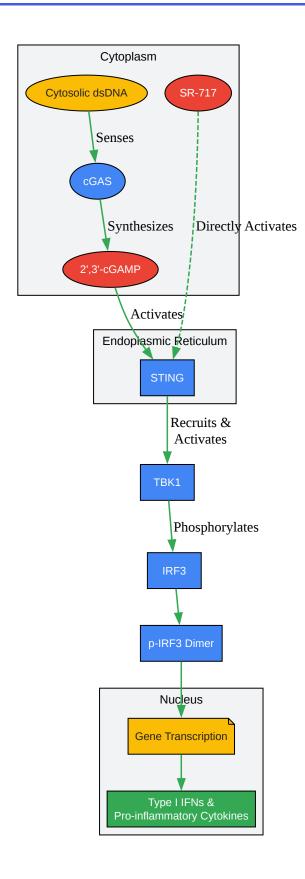


Key Advantage	Systemic efficacy as a stable cGAMP mimetic with broad allele specificity	Extremely high potency[5][8]	Oral bioavailability [6]	The natural physiological activator	Clinically tested CDN analog	
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STING Signaling Pathway Activation

The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS synthesizes the second messenger 2',3'-cGAMP, which binds to STING on the endoplasmic reticulum. This binding event causes a conformational change and translocation of STING, leading to the recruitment and activation of TBK1 and subsequently IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of type I interferons and other pro-inflammatory cytokines. Non-nucleotide agonists like **SR-717** bypass the need for cGAS and directly bind to and activate STING.[5][10]









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